Absolute Stereochemistry: Defined (1S) Configuration vs. Racemic Mixtures in Asymmetric Synthesis
The (1S)-enantiomer offers defined stereochemical input for asymmetric synthesis, whereas the use of a racemic mixture introduces unpredictable outcomes in chiral environments. Modern enantioselective synthesis of chiral tertiary indenols achieves up to 99% enantiomeric excess (ee) [1]. Using a racemate or the incorrect enantiomer compromises this stereochemical fidelity, leading to a 50% theoretical loss in desired product yield and potential for off-target effects in biological assays. The (1R)-enantiomer (CAS: 1270301-29-5) is a distinct chemical entity with potentially divergent biological activity, necessitating explicit specification of the (1S) form for reproducible results .
| Evidence Dimension | Enantiomeric purity and impact on synthesis |
|---|---|
| Target Compound Data | (1S)-enantiomer (Single, defined stereoisomer) |
| Comparator Or Baseline | Racemic mixture or (1R)-enantiomer (CAS: 1270301-29-5) |
| Quantified Difference | Up to 99% ee achievable in asymmetric synthesis using defined stereocenters vs. 50% theoretical yield loss with racemate |
| Conditions | Chiral resolution and asymmetric catalytic synthesis methodologies |
Why This Matters
For scientists engaged in asymmetric synthesis or chiral drug development, using a single, defined enantiomer is critical for achieving high stereochemical purity and avoiding the confounding effects of an inactive or detrimental stereoisomer.
- [1] Zhang, L., et al. Enantioselective synthesis of indenols via rhodium(III)–catalyzed C-H activation/annulation of ketones with alkynes. Science China Chemistry, 2025. View Source
